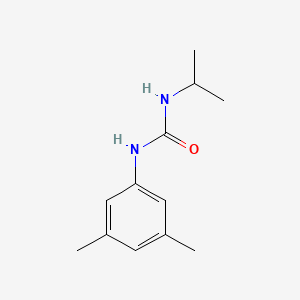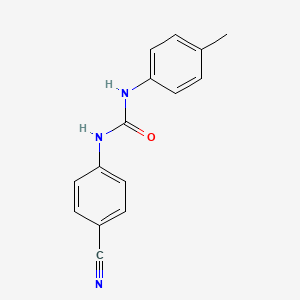![molecular formula C21H16ClN3O4 B15076005 4-[(4-chlorobenzyl)oxy]-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B15076005.png)
4-[(4-chlorobenzyl)oxy]-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-chlorobenzyl)oxy]-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide is a complex organic compound that features a benzohydrazide core with substituents that include a 4-chlorobenzyl group and a 4-nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chlorobenzyl)oxy]-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide typically involves a multi-step process:
Formation of the Benzohydrazide Core: The initial step involves the reaction of benzohydrazide with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide to form 4-[(4-chlorobenzyl)oxy]benzohydrazide.
Condensation Reaction: The next step is the condensation of 4-[(4-chlorobenzyl)oxy]benzohydrazide with 4-nitrobenzaldehyde under acidic conditions to yield the final product, 4-[(4-chlorobenzyl)oxy]-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4-chlorobenzyl)oxy]-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The chlorine atom in the 4-chlorobenzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Potassium permanganate, acidic or basic medium.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products Formed
Reduction: 4-[(4-chlorobenzyl)oxy]-N’-[(E)-(4-aminophenyl)methylidene]benzohydrazide.
Oxidation: 4-[(4-carboxybenzyl)oxy]-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: Potential use in the synthesis of other complex organic molecules or as a precursor in the production of polymers.
Mécanisme D'action
The mechanism of action of 4-[(4-chlorobenzyl)oxy]-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro group may participate in redox reactions, while the benzohydrazide core can form hydrogen bonds with target molecules, influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(4-chlorobenzyl)oxy]-N’-[(E)-(4-aminophenyl)methylidene]benzohydrazide.
- 4-[(4-carboxybenzyl)oxy]-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide.
- 4-[(4-chlorobenzyl)oxy]-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide.
Uniqueness
4-[(4-chlorobenzyl)oxy]-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide is unique due to the presence of both a nitro group and a chlorobenzyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.
Propriétés
Formule moléculaire |
C21H16ClN3O4 |
|---|---|
Poids moléculaire |
409.8 g/mol |
Nom IUPAC |
4-[(4-chlorophenyl)methoxy]-N-[(E)-(4-nitrophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C21H16ClN3O4/c22-18-7-1-16(2-8-18)14-29-20-11-5-17(6-12-20)21(26)24-23-13-15-3-9-19(10-4-15)25(27)28/h1-13H,14H2,(H,24,26)/b23-13+ |
Clé InChI |
CGWGTMDBNWQMMT-YDZHTSKRSA-N |
SMILES isomérique |
C1=CC(=CC=C1COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-])Cl |
SMILES canonique |
C1=CC(=CC=C1COC2=CC=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


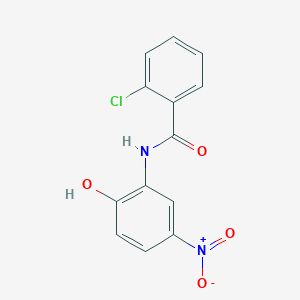


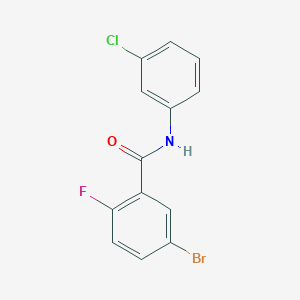
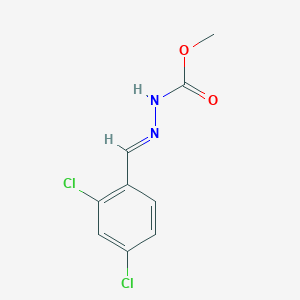
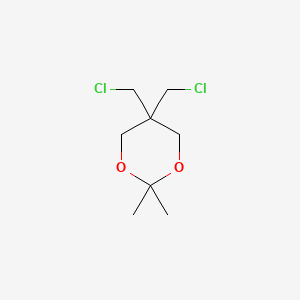
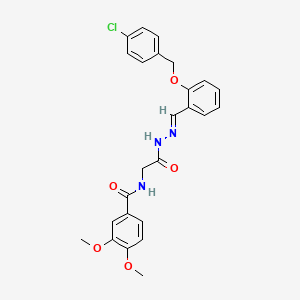
![2-(p-Tolyl)-2H-[1,2,4]triazino[5,6-b]indol-3(5H)-one](/img/structure/B15075976.png)
![Ethyl 4-[(2,4-dichlorophenyl)carbamoylamino]benzoate](/img/structure/B15075983.png)
